molecular formula C6H4BCl2FO2 B13727203 2,3-Dichloro-4 fluorophenylboronic acid

2,3-Dichloro-4 fluorophenylboronic acid

Cat. No.: B13727203
M. Wt: 208.81 g/mol
InChI Key: AXMSDXDICZAPDC-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 4 position. It is widely used as a reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-dichloro-4-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-4-fluorophenylboronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BCl2FO2

Molecular Weight

208.81 g/mol

IUPAC Name

(2,3-dichloro-4-fluorophenyl)boronic acid

InChI

InChI=1S/C6H4BCl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H

InChI Key

AXMSDXDICZAPDC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)Cl)Cl)(O)O

Origin of Product

United States

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